molecular formula C20H12N2O2 B412526 1,3-Bis(benzo[d]oxazol-2-yl)benzene CAS No. 59049-84-2

1,3-Bis(benzo[d]oxazol-2-yl)benzene

Cat. No.: B412526
CAS No.: 59049-84-2
M. Wt: 312.3g/mol
InChI Key: RYDGJSHONGAQOS-UHFFFAOYSA-N
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Description

1,3-Bis(benzo[d]oxazol-2-yl)benzene is a heterocyclic compound that features two benzoxazole groups attached to a central benzene ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzo[d]oxazol-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

1,3-Bis(benzo[d]oxazol-2-yl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(benzo[d]oxazol-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDGJSHONGAQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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